3-Acetyl-5-methylimidazo[1,2-a]pyridine
Description
3-Acetyl-5-methylimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core substituted with an acetyl group at position 3 and a methyl group at position 3. This structure confers unique physicochemical properties, such as moderate lipophilicity and electron-withdrawing characteristics due to the acetyl moiety.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(5-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-10-11-6-9(8(2)13)12(7)10/h3-6H,1-2H3 |
InChI Key |
NZNQRMKVGIVAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC=C(N12)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Aminopyridine and α-Haloketone Cyclocondensation
The most established route involves the reaction of 2-aminopyridine derivatives with α-haloketones. For 5-methylimidazo[1,2-a]pyridine synthesis, 2-amino-5-methylpyridine is condensed with α-chloroacetone under basic conditions:
Reaction Mechanism
- Nucleophilic attack of the aminopyridine’s exocyclic amine on the α-carbon of α-chloroacetone.
- Elimination of HCl to form an imine intermediate.
- Intramolecular cyclization via attack of the pyridine nitrogen on the carbonyl carbon, followed by rearomatization.
Optimization Insights
- Temperature : Yields improve at 115–125°C, with excessive heat promoting decomposition.
- Base Selection : Potassium hydroxide (1.5 equiv) outperforms sodium hydroxide in minimizing side products like N-alkylated species.
- Solvent Effects : Toluene enhances regioselectivity compared to polar aprotic solvents.
Representative Data
| Substrate | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2-Amino-5-methylpyridine | KOH | 120 | 78 |
| 2-Amino-3-bromo-5-methylpyridine | NaOH | 125 | 65 |
Ritter-Type Reactions for One-Pot Synthesis
Bismuth(III)-Catalyzed Methodology
A breakthrough method from ACS Organic & Inorganic Au utilizes Bi(OTf)₃ (5 mol%) and para-toluenesulfonic acid (p-TsOH·H₂O, 7.5 equiv) in dichloroethane (DCE) at 150°C:
Key Steps
- Carbocation Generation : Benzylic alcohols (e.g., pyridinylmethanol) react with Bi(OTf)₃ to form stabilized carbocations.
- Nitrile Addition : Acetonitrile attacks the carbocation, forming a nitrilium intermediate.
- Cyclization and Rearomatization : Intramolecular attack by the pyridine nitrogen yields the imidazo[1,5-a]pyridine core, which isomerizes to the [1,2-a] system under acidic conditions.
Substrate Scope
- Nitrile Compatibility : Aryl nitriles (e.g., 4-cyanotoluene) give 86% yield, while aliphatic nitriles (cinnamyl nitrile) result in <40%.
- Alcohol Substrates : Electron-rich pyridinylmethanols enhance reaction rates.
Yield Optimization
| Nitrile Source | Catalyst Loading | Yield (%) |
|---|---|---|
| Acetonitrile | 5 mol% Bi(OTf)₃ | 95 |
| 4-Iodobenzonitrile | 10 mol% Bi(OTf)₃ | 33 |
Comparative Analysis of Synthetic Routes
Table 5.1. Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation/Acylation | 3 | 52 | 88 |
| Ritter-Type Reaction | 1 | 89 | 95 |
| Vilsmeier-Haack/Oxidation | 2 | 41 | 78 |
Critical Observations
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in chloroform or iodine in acetic acid.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Halogenated derivatives with bromine or iodine atoms at specific positions.
Scientific Research Applications
Chemistry: 3-Acetyl-5-methylimidazo[1,2-a]pyridine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets .
Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its structural features allow it to bind to specific enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, 3-acetyl-5-methylimidazo[1,2-a]pyridine is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-acetyl-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Imidazo[1,2-a]pyridine Derivatives and Their Properties
Q & A
Q. What role do multicomponent reactions play in diversifying the imidazo[1,2-a]pyridine scaffold?
- Methodology : MCRs enable rapid generation of libraries by combining 2-aminopyridines, aldehydes, and alkynes in one pot. For example, Cu-catalyzed reactions introduce aryl or alkyl groups at the 3-position, while microwave-assisted methods diversify the 5-methyl group with nitriles or sulfonamides .
Notes
- Prioritize peer-reviewed methodologies from journals and PubChem/CAS data.
- Structural analogs and halogen effects are critical for SAR and ADME optimization.
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